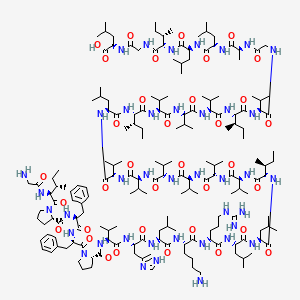![molecular formula C8H12IN3O4S B13813948 2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid](/img/structure/B13813948.png)
2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid is a compound that features a guanidine group attached to a phenyl ring, which is further iodinated with the radioactive isotope iodine-131. This compound is often used in radiopharmaceutical applications due to its radioactive properties, making it valuable in diagnostic and therapeutic procedures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid typically involves the iodination of a phenylmethylguanidine precursor with iodine-131. The reaction conditions must be carefully controlled to ensure the correct incorporation of the radioactive iodine isotope. The process often involves the use of oxidizing agents to facilitate the iodination reaction.
Industrial Production Methods
Industrial production of this compound requires stringent safety protocols due to the radioactive nature of iodine-131. The production process involves the synthesis of the non-radioactive precursor, followed by the introduction of iodine-131 in a controlled environment. The final product is then purified and formulated for use in medical applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can be performed to modify the iodine-131 isotope or other functional groups within the molecule.
Substitution: The guanidine group or the iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Used for iodination and oxidation reactions.
Reducing Agents: Employed in reduction reactions to alter the oxidation state of the compound.
Substitution Reagents: Various nucleophiles and electrophiles can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iodinated phenyl derivatives, while substitution reactions can yield a variety of guanidine derivatives.
Aplicaciones Científicas De Investigación
2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid has several scientific research applications:
Chemistry: Used as a radiolabeling agent in various chemical reactions to track molecular transformations.
Biology: Employed in biological studies to trace the movement and interaction of molecules within biological systems.
Medicine: Utilized in diagnostic imaging and therapeutic treatments for conditions such as neuroblastoma and pheochromocytoma. The radioactive iodine-131 allows for precise imaging and targeted radiotherapy.
Industry: Applied in the development of new radiopharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid involves the radioactive decay of iodine-131, which emits beta particles and gamma rays. These emissions can be detected using imaging equipment, allowing for the visualization of biological processes. The compound targets specific molecular pathways, such as those involved in neuroblastoma and pheochromocytoma, enabling targeted diagnostic and therapeutic interventions.
Comparación Con Compuestos Similares
Similar Compounds
Metaiodobenzylguanidine (MIBG): Another radiopharmaceutical that uses iodine-131 for diagnostic and therapeutic purposes.
Iodine-123 labeled compounds: Used for similar applications but with different radioactive properties.
Uniqueness
2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid is unique due to its specific structure and the incorporation of iodine-131, which provides distinct radioactive properties. This makes it particularly useful for targeted imaging and therapy in medical applications, offering advantages over other radiopharmaceuticals in terms of specificity and effectiveness.
Propiedades
Fórmula molecular |
C8H12IN3O4S |
|---|---|
Peso molecular |
377.17 g/mol |
Nombre IUPAC |
2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C8H10IN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i9+4; |
Clave InChI |
NMHJRGCKGFRFAQ-ZKFIMABGSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[131I])CN=C(N)N.OS(=O)(=O)O |
SMILES canónico |
C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


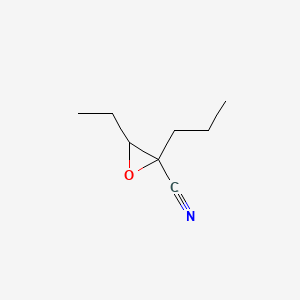
![7,18-Bis(2-methoxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13813893.png)

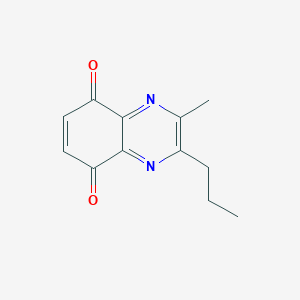
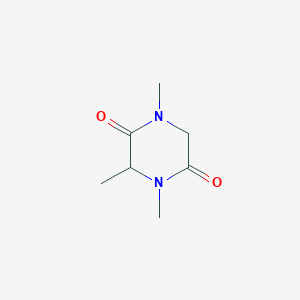
![8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13813917.png)
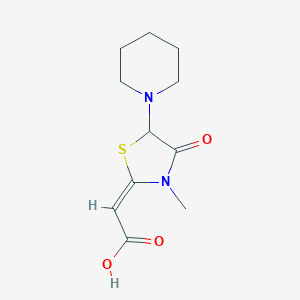
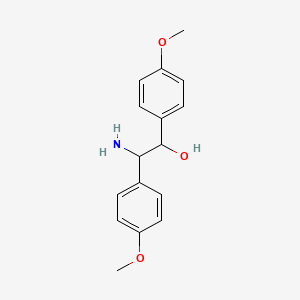
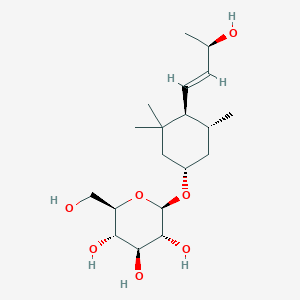
![4-{[(1R)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13813960.png)
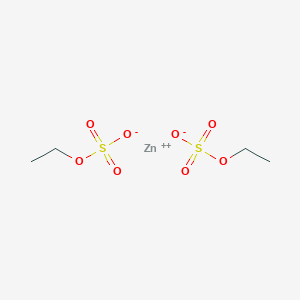
![(1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene](/img/structure/B13813969.png)
![ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B13813972.png)
